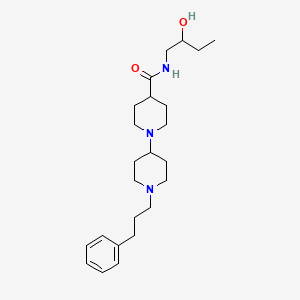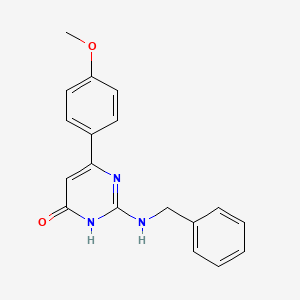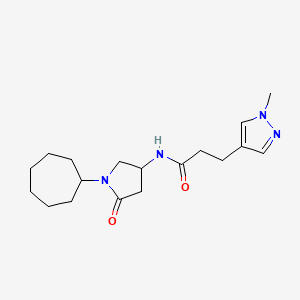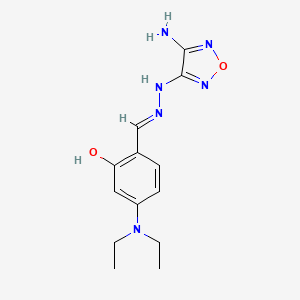![molecular formula C18H14N2 B6123674 N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
N-(2-methylphenyl)benzo[cd]indol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)benzo[cd]indol-2-amine is a chemical compound that belongs to the family of indoleamines. It is a derivative of the psychoactive drug, 5-MeO-DMT, and has been found to have a similar structure and mechanism of action. However, unlike 5-MeO-DMT, N-(2-methylphenyl)benzo[cd]indol-2-amine does not have any psychoactive effects. Instead, it has been found to have potential therapeutic uses due to its ability to interact with certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)benzo[cd]indol-2-amine involves its interaction with certain receptors in the brain. It has been found to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. It has also been found to act as a sigma-1 receptor agonist, which is involved in the modulation of neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-methylphenyl)benzo[cd]indol-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. It has also been found to modulate the activity of certain ion channels and receptors, leading to changes in neuronal signaling and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methylphenyl)benzo[cd]indol-2-amine in lab experiments include its ability to interact with certain receptors in the brain, its potential therapeutic uses, and its relatively low toxicity. However, there are also limitations to its use, such as its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)benzo[cd]indol-2-amine. One direction is to further investigate its potential therapeutic uses in the treatment of various conditions, such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in more detail, including its interactions with specific receptors and ion channels. Additionally, there is a need for further studies on the safety and toxicity of N-(2-methylphenyl)benzo[cd]indol-2-amine, as well as its pharmacokinetics and pharmacodynamics in vivo. Overall, N-(2-methylphenyl)benzo[cd]indol-2-amine has the potential to be a valuable tool in the development of new drugs for the treatment of various conditions.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)benzo[cd]indol-2-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-methylbenzo[cd]indole, which is then reacted with an amine to produce N-(2-methylphenyl)benzo[cd]indol-2-amine. The process requires careful monitoring of temperature, pressure, and reaction time to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)benzo[cd]indol-2-amine has been found to have potential therapeutic uses in the treatment of various conditions, including depression, anxiety, and addiction. It has been found to interact with certain receptors in the brain, such as the serotonin and sigma-1 receptors, which are involved in the regulation of mood, cognition, and behavior. Studies have shown that N-(2-methylphenyl)benzo[cd]indol-2-amine can modulate the activity of these receptors, leading to changes in neuronal signaling and synaptic plasticity.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-1H-benzo[cd]indol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-6-2-3-10-15(12)19-18-14-9-4-7-13-8-5-11-16(20-18)17(13)14/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNRNGOPAROBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)benzo[cd]indol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)

![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
